2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
CAS No.: 2034282-65-8
Cat. No.: VC6447159
Molecular Formula: C17H17N3OS2
Molecular Weight: 343.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034282-65-8 |
|---|---|
| Molecular Formula | C17H17N3OS2 |
| Molecular Weight | 343.46 |
| IUPAC Name | 2-methylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H17N3OS2/c1-22-16-5-3-2-4-14(16)17(21)18-8-10-20-9-6-15(19-20)13-7-11-23-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) |
| Standard InChI Key | UKMUMBYAVYGEJO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Introduction
Structural Overview
Chemical Name:
2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Molecular Formula:
C15H15N3OS2
Key Functional Groups:
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Benzamide core
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Methylsulfanyl group attached to the benzene ring
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Pyrazole moiety substituted with a thiophene group
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Ethyl linker connecting the pyrazole and benzamide units
This compound features a combination of aromatic and heterocyclic rings, which are often associated with bioactivity in drug discovery.
Synthesis
The synthesis of compounds like 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step reactions, including:
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Formation of the Pyrazole Core:
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Pyrazoles are commonly synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
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In this case, thiophene-substituted pyrazole can be prepared by reacting thiophene derivatives with hydrazine hydrate under controlled conditions.
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Attachment of the Benzamide Group:
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The benzamide moiety is introduced via amide bond formation, typically using coupling reagents like carbodiimides (e.g., DCC or EDC) or through direct reaction with acid chlorides.
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Incorporation of the Methylsulfanyl Group:
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The methylsulfanyl substituent can be introduced via nucleophilic substitution reactions on a halogenated benzene precursor.
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Final Assembly:
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The ethyl linker is established by alkylation or reductive amination, connecting the pyrazole unit to the benzamide group.
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Characterization
The compound’s structure can be confirmed using advanced spectroscopic techniques:
NMR Spectroscopy:
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¹H NMR: Signals corresponding to aromatic protons (benzene and thiophene), pyrazole protons, methylene protons in the ethyl linker, and the methyl group on sulfur.
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¹³C NMR: Carbon signals for amide carbonyl, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
Infrared Spectroscopy (IR):
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Characteristic peaks for:
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Amide carbonyl group (~1650 cm⁻¹)
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C-S stretching (~700–800 cm⁻¹)
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Aromatic C-H stretching (~3000 cm⁻¹)
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Biological Activity:
Compounds containing pyrazole and thiophene moieties are known for their diverse pharmacological properties. Potential activities include:
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Anti-inflammatory Activity:
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Pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways.
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Antimicrobial Properties:
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Thiophene-containing compounds have shown activity against bacterial strains, including multidrug-resistant pathogens.
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Anticancer Potential:
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Benzamide derivatives have been explored for their ability to inhibit tumor growth by targeting specific enzymes or receptors.
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Molecular Docking Studies:
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Computational docking studies can predict interactions with biological targets such as kinases or proteases, aiding in drug design.
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Research Perspectives
Given its structural features, 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide holds promise for further exploration as a lead compound in drug development. Future research could focus on:
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Optimization of Biological Activity:
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Modifying substituents on the benzamide or pyrazole rings to enhance potency and selectivity.
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Pharmacokinetics Studies:
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Evaluating absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.
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Toxicity Assessment:
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Determining cytotoxicity against normal cells to ensure safety profiles.
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Structure-Activity Relationship (SAR):
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Systematic variation of functional groups to correlate structural changes with biological activity.
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This compound exemplifies the intersection of synthetic organic chemistry and medicinal chemistry, offering a foundation for discovering new therapeutic agents. Further experimental validation is essential to confirm its potential applications in healthcare.
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